

# Spectroscopic Analysis of 2-Methyl-4-phenoxybutanoic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	2-Methyl-4-phenoxybutanoic acid
CAS No.:	22720-42-9
Cat. No.:	B3381336

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An In-depth Examination of a Elusive Compound: Navigating the Spectroscopic Data Landscape

## Foreword: The Pursuit of Spectroscopic Certainty

In the realm of chemical research and drug development, the precise structural elucidation of a molecule is the bedrock upon which all further investigation is built. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstones of this characterization, providing an empirical fingerprint of a compound's atomic and molecular framework. This guide was conceived to provide an in-depth technical overview of the spectroscopic data for **2-Methyl-4-phenoxybutanoic acid**. However, an exhaustive search of scientific literature, chemical databases, and commercial supplier information has revealed a significant challenge: the publicly available, experimentally verified spectroscopic data for this specific molecule is exceptionally scarce.

Our comprehensive investigation consistently led to data for structurally related but distinct compounds, primarily 2-methyl-4-oxo-4-phenylbutyric acid and 2-methyl-4-phenylbutanoic acid. This suggests that **2-Methyl-4-phenoxybutanoic acid** may be a novel compound, one whose synthesis and characterization have not been widely published, or is documented in less accessible sources such as specialized patents or doctoral theses.

Therefore, this guide will take a unique approach. In the spirit of scientific integrity and transparency, we will not present unverified or predicted data. Instead, we will first outline the anticipated spectroscopic features of **2-Methyl-4-phenoxybutanoic acid** based on fundamental principles and data from analogous structures. Subsequently, we will present the available, verified data for the closely related compounds that were consistently identified during our search. This comparative methodology will provide researchers with a valuable framework for interpreting any future, empirically obtained spectra of the target molecule and for understanding the spectroscopic influence of the phenoxy versus phenyl and oxo-functional groups.

## Part 1: Predicted Spectroscopic Profile of 2-Methyl-4-phenoxybutanoic Acid

The structure of **2-Methyl-4-phenoxybutanoic acid** contains several key functional groups and structural motifs that would give rise to characteristic signals in its NMR, IR, and MS spectra.

Structure:

### Predicted <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts ( $\delta$ ) are influenced by the electron-withdrawing effects of the oxygen atoms and the aromatic ring.

- Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm.

- **Aromatic Protons (Phenoxy group):** The protons on the phenyl ring will likely appear as a set of multiplets between 6.8 and 7.4 ppm. The protons ortho to the oxygen will be the most downfield, followed by the para and meta protons.
- **Methylene Protons (-O-CH<sub>2</sub>-):** The two protons adjacent to the phenoxy oxygen are expected to be a triplet around 4.0-4.2 ppm.
- **Methine Proton (-CH(CH<sub>3</sub>-):** This single proton, alpha to the carbonyl group, will likely be a multiplet (a sextet or a doublet of quartets) in the region of 2.5-2.8 ppm.
- **Methylene Protons (-CH<sub>2</sub>-CH-):** The other methylene protons will likely appear as a multiplet around 2.0-2.3 ppm.
- **Methyl Protons (-CH<sub>3</sub>):** The three protons of the methyl group will present as a doublet around 1.2-1.4 ppm, coupled to the methine proton.

## Predicted <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

- **Carbonyl Carbon (-COOH):** The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically between 175-185 ppm.
- **Aromatic Carbons (Phenoxy group):** The carbon attached to the oxygen (C-O) will be significantly downfield (around 158-160 ppm). The other aromatic carbons will appear in the 114-130 ppm range.
- **Methylene Carbon (-O-CH<sub>2</sub>-):** The carbon atom of the methylene group attached to the phenoxy oxygen is expected around 67-70 ppm.
- **Methine Carbon (-CH(CH<sub>3</sub>-):** The methine carbon should appear in the 40-45 ppm region.
- **Methylene Carbon (-CH<sub>2</sub>-CH-):** The other methylene carbon is predicted to be in the 30-35 ppm range.

- Methyl Carbon (-CH<sub>3</sub>): The methyl carbon signal is expected to be the most upfield, around 15-20 ppm.

## Predicted IR (Infrared) Spectroscopy

The IR spectrum will highlight the presence of key functional groups.

- O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm<sup>-1</sup>, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm<sup>-1</sup>.
- C-O Stretch (Ether and Carboxylic Acid): Two distinct C-O stretching vibrations are anticipated. The aryl-alkyl ether C-O stretch will likely be a strong band around 1230-1270 cm<sup>-1</sup> (asymmetric) and 1020-1075 cm<sup>-1</sup> (symmetric). The carboxylic acid C-O stretch will appear around 1210-1320 cm<sup>-1</sup>.
- Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm<sup>-1</sup> region.
- Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the substituted benzene ring will appear in the 690-900 cm<sup>-1</sup> region, providing clues about the substitution pattern.

## Predicted MS (Mass Spectrometry)

In a mass spectrum, the molecular ion peak (M<sup>+</sup>) would correspond to the molecular weight of the compound (C<sub>11</sub>H<sub>14</sub>O<sub>3</sub> = 194.23 g/mol). Key fragmentation patterns would likely involve:

- Loss of the carboxylic acid group: A fragment corresponding to the loss of COOH (45 Da).
- Cleavage of the ether bond: Fragmentation could lead to a phenoxy radical (C<sub>6</sub>H<sub>5</sub>O•, 93 Da) or a phenoxy cation (C<sub>6</sub>H<sub>5</sub>O<sup>+</sup>, 93 Da).
- McLafferty rearrangement: If structurally feasible, this could lead to characteristic neutral losses.
- Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

## Part 2: Spectroscopic Data of Structurally Related Compounds

Due to the lack of available data for **2-Methyl-4-phenoxybutanoic acid**, this section presents a summary of the spectroscopic information found for two closely related molecules. This information can serve as a valuable reference for researchers.

### 2-Methyl-4-oxo-4-phenylbutyric acid

This compound differs by having a ketone at the 4-position and a phenyl group instead of a phenoxy group.

Table 1: Physicochemical Properties of 2-Methyl-4-oxo-4-phenylbutyric acid

Property	Value	Source(s)
CAS Number	1771-65-9	[1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	[1]
Molecular Weight	192.21 g/mol	[1]
Melting Point	140-142 °C	[1]

Note: Specific, experimentally verified NMR, IR, and MS spectra for this compound were not readily available in the searched databases. The information is primarily from chemical supplier data sheets.

### 2-Methyl-4-phenylbutanoic acid

This compound lacks the ether oxygen of the phenoxy group.

Table 2: Physicochemical Properties of 2-Methyl-4-phenylbutanoic acid

Property	Value	Source(s)
CAS Number	1949-41-3	[2][3]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[3]
Molecular Weight	178.23 g/mol	[3]
Physical Form	Liquid or Solid	[4]

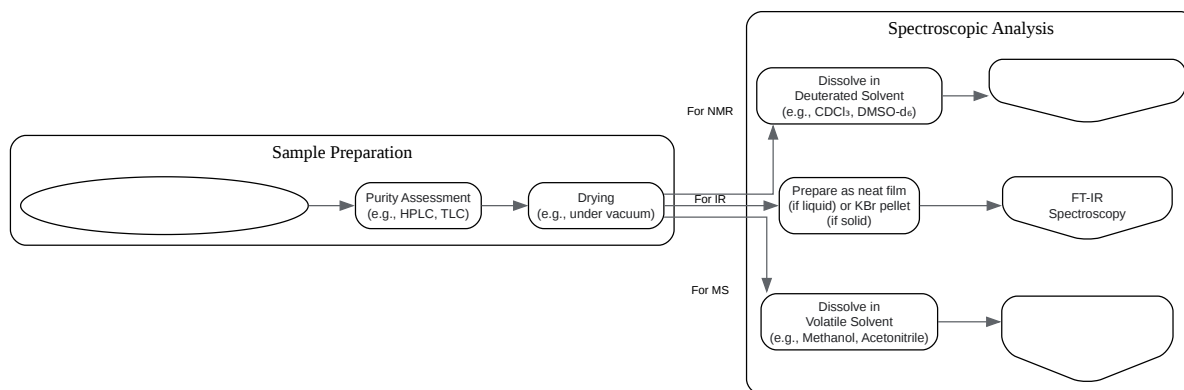
Note: Similar to the above, detailed, publicly accessible spectra are not available. The data is derived from supplier information.

## Part 3: Experimental Protocols - A General Framework

While specific protocols for **2-Methyl-4-phenoxybutanoic acid** are not published, the following represents a standard workflow for obtaining the spectroscopic data for a novel or uncharacterized carboxylic acid.

### Sample Preparation for Spectroscopic Analysis

Diagram 1: General Workflow for Sample Preparation



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Caption: Workflow for preparing a purified sample for NMR, IR, and MS analysis.

Protocol for NMR Sample Preparation:

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the purified and dried **2-Methyl-4-phenoxybutanoic acid**.
- **Solvent Addition:** Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is critical as it can influence the chemical shift of the acidic proton.
- **Dissolution:** Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
- **Analysis:** The sample is now ready for <sup>1</sup>H and <sup>13</sup>C NMR analysis.

Protocol for IR Sample Preparation (KBr Pellet Method for Solids):

- **Grinding:** Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Protocol for Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI):

- **Solution Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Infusion:** The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

## Conclusion and Future Outlook

The journey to characterize **2-Methyl-4-phenoxybutanoic acid** spectroscopically highlights a crucial aspect of scientific exploration: the boundaries of documented knowledge. While a definitive, data-rich guide on this specific molecule remains elusive, the principles of spectroscopic interpretation and the comparative analysis of related structures provide a robust framework for its future identification.

It is our hope that this guide serves not as a final word, but as a starting point for researchers who may synthesize this compound. The predicted spectral data and generalized experimental protocols herein offer a roadmap for its characterization. The scientific community thrives on the dissemination of new knowledge, and the future publication of the NMR, IR, and MS spectra of **2-Methyl-4-phenoxybutanoic acid** will undoubtedly be a valuable addition to the collective understanding of phenoxyalkanoic acids and their derivatives.

## References

- MDPI. Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. [\[Link\]](#)

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